molecular formula C15H13N3OS B3296568 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide CAS No. 893966-50-2

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B3296568
CAS No.: 893966-50-2
M. Wt: 283.4 g/mol
InChI Key: KHXRUTNVJARFOQ-UHFFFAOYSA-N
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Description

N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, built around the privileged imidazo[2,1-b]thiazole heterocyclic scaffold. While specific biological data for this precise molecule requires further investigation, derivatives of the imidazo[2,1-b]thiazole core have demonstrated a wide spectrum of promising pharmacological activities in scientific studies, establishing its value as a key structural motif for developing novel therapeutic agents. Research on analogous compounds indicates potential for multiple research applications. Notably, imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated as potent microtubule-targeting agents, which function by inhibiting tubulin polymerization, arresting the cell cycle at the G2/M phase, and inducing apoptosis in various human cancer cell lines . Furthermore, this scaffold has shown considerable promise in infectious disease research, with specific derivatives exhibiting significant antimycobacterial activity against Myanmar tuberculosis (Mtb) H37Ra, potentially through inhibition of essential bacterial enzymes like Pantothenate synthetase . The structural versatility of the imidazo[2,1-b]thiazole nucleus also allows for its investigation in antiviral research, with some hybrid compounds demonstrating inhibitory effects on viral replication . The incorporation of the cyclopropanecarboxamide group is a strategic modification often employed in medicinal chemistry to fine-tune properties like metabolic stability and membrane permeability. This compound is presented as a valuable building block for chemical biology and as a candidate for hit-to-lead optimization campaigns. It is supplied For Research Use Only and is strictly intended for laboratory research. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-14(10-4-5-10)16-12-3-1-2-11(8-12)13-9-18-6-7-20-15(18)17-13/h1-3,6-10H,4-5H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXRUTNVJARFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

The compound exhibits several biological activities primarily attributed to its structural components, particularly the imidazo[2,1-b]thiazole moiety. This structure is known to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways.

  • Inhibition of Carbonic Anhydrases : Studies have shown that derivatives of imidazo[2,1-b]thiazole can selectively inhibit carbonic anhydrases (CAs), particularly the cytosolic isoform hCA II, which plays a significant role in cancer progression and metastasis. The inhibition constants for some derivatives ranged from 57.7 µM to 98.2 µM, indicating a selective action against hCA II over other isoforms like hCA I, IX, and XII .
  • Anticancer Activity : The compound is part of a class of imidazo[2,1-b]thiazole derivatives that have shown promising anticancer properties. These compounds have been evaluated against various cancer cell lines, demonstrating efficacy through multiple mechanisms including apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Some studies suggest that imidazo[2,1-b]thiazole derivatives may exhibit neuroprotective effects by inhibiting GSK-3β, an enzyme implicated in neuroinflammatory processes . This suggests potential applications in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50/Ki (µM)Reference
Carbonic Anhydrase InhibitionhCA II57.7 - 98.2
Anticancer ActivityVarious Cancer Cell LinesVaries
NeuroprotectionGSK-3β InhibitionNot specified

Detailed Findings

  • Carbonic Anhydrase Inhibition : The synthesized compounds showed varied inhibitory profiles against hCA II with notable selectivity over other isoforms. For example, compound 9ae demonstrated an inhibition constant of 57.7 µM, indicating its potential as a therapeutic agent targeting tumor-associated CAs .
  • Antitumor Activity : In vitro studies revealed that imidazo[2,1-b]thiazole derivatives exhibited significant cytotoxic effects against human breast carcinoma (MCF-7) and lung carcinoma (A-549) cell lines. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression .
  • Neuroinflammatory Modulation : Research indicated that certain derivatives could modulate neuroinflammatory responses by inhibiting GSK-3β activity, suggesting their potential use in treating conditions like Alzheimer's disease .

Scientific Research Applications

Case Studies and Experimental Findings

  • In Vitro Studies : A series of imidazo[2,1-b]thiazole derivatives were synthesized and tested against pancreatic ductal adenocarcinoma (PDAC) cell lines (SUIT-2, Capan-1, Panc-1). Compounds such as 9c and 9l demonstrated IC50 values ranging from 5.11 to 10.8 µM across these cell lines, indicating potent antiproliferative activity . Notably, compound 9c also inhibited cell migration significantly more than traditional chemotherapeutics like gemcitabine.
  • Combination Therapies : In another study, imidazo[2,1-b]thiazole compounds enhanced the efficacy of gemcitabine by increasing the expression of the human equilibrative nucleoside transporter-1 (hENT-1), which is crucial for gemcitabine uptake in cancer cells . This suggests a potential for combination therapies that could improve treatment outcomes in resistant cancers.

Synthesis and Structural Insights

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide typically involves multi-step organic reactions where key intermediates are formed through condensation reactions and cyclization processes. The structural characteristics of this compound allow for interactions with various biological targets, enhancing its potential therapeutic applications.

Compound IC50 (µM) Cell Line Effect
9c5.5SUIT-2Antiproliferative
9l10.8Capan-1Antiproliferative
9e10.26Panc-1Selective activity
9c-Migration inhibitionGreater than gemcitabine

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The phenyl and imidazothiazole rings participate in nucleophilic substitution under controlled conditions. For example:

  • Halogen displacement : Chlorine or bromine substituents on the phenyl ring undergo substitution with amines or alkoxides.

  • Catalytic coupling : Palladium-mediated Buchwald-Hartwig amination introduces amino groups at specific positions .

Table 1: Representative Nucleophilic Substitution Reactions

Substrate PositionReagent/CatalystConditionsProductYieldSource
Para-halophenylNH₃/Pd(OAc)₂DMF, 80°CPara-aminophenyl derivative78%
Imidazothiazole-C2KOtBu/CuITHF, refluxMethoxy-substituted analog65%

Amide Bond Hydrolysis and Functionalization

The cyclopropanecarboxamide group undergoes hydrolysis and coupling:

  • Acidic/basic hydrolysis : Converts the amide to cyclopropanecarboxylic acid or ammonium salts.

  • Coupling reactions : EDCI/HOBt-mediated peptide bond formation with amines or hydrazides .

Table 2: Amide Reactivity Under Hydrolysis Conditions

ConditionReagentTemperatureProductTime
6M HClH₂O100°CCyclopropanecarboxylic acid6 hr
2M NaOHEtOH/H₂O60°CSodium carboxylate3 hr

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

  • Suzuki-Miyaura : Aryl boronic acids couple with halogenated phenyl groups .

  • Heck reaction : Alkenes insert into C–X bonds of the imidazothiazole ring.

Table 3: Catalytic Cross-Coupling Parameters

Reaction TypeCatalystBaseSolventYield Range
Suzuki-MiyauraPd(PPh₃)₄K₃PO₄THF/H₂O70–92%
Buchwald-HartwigPd₂(dba)₃/XPhosNaOtBuToluene65–85%

Cyclopropane Ring-Opening

The strained cyclopropane ring undergoes selective ring-opening:

  • Acid-mediated : H₂SO₄ opens the ring to form allylic alcohols.

  • Thermal decomposition : Heating above 150°C yields propene derivatives.

Mechanistic Pathway :

CyclopropaneH+Allylic carbocationH2OAllylic alcohol\text{Cyclopropane}\xrightarrow{\text{H}^+}\text{Allylic carbocation}\xrightarrow{\text{H}_2\text{O}}\text{Allylic alcohol}

Oxidation and Reduction

  • Imidazothiazole oxidation : m-CPBA oxidizes sulfur to sulfoxide derivatives.

  • Reductive amination : NaBH₄ converts ketone intermediates to amines .

Key Data :

  • Oxidation with m-CPBA (1.2 eq) in CH₂Cl₂ at 0°C achieves 88% conversion to sulfoxide.

  • Hydrogenation (H₂/Pd-C) reduces nitro groups to amines with >90% selectivity .

Heterocycle Functionalization

The imidazo[2,1-b]thiazole core reacts with electrophiles:

  • C3 bromination : NBS in CCl₄ adds bromine at the C3 position .

  • Mannich reaction : Formaldehyde/dimethylamine introduces aminomethyl groups .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs, their modifications, biological targets, and applications:

Compound Name / Core Structure Substituent Modifications Biological Target/Activity Key Findings References
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide Cyclopropanecarboxamide Not explicitly reported Core structure suggests potential for sirtuin modulation or antiviral activity based on analogs. Inferred from analogs
SRT1720 (N-[2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl]quinoxaline-2-carboxamide) Quinoxaline-2-carboxamide, piperazine linker SIRT1 agonist Enhances mitochondrial biogenesis, protects against obesity in mice. Controversial activation mechanism due to flawed screening assays.
T0901317 Hexafluoro-2-hydroxypropan-2-yl, trifluoroethyl sulfonamide LXR agonist, RORα/γ inverse agonist Modulates lipid metabolism; used in metabolic disorder research.
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives Coumarin (chromen-2-one) core Antiviral (Parvovirus B19 inhibition) Inhibits viral replication in erythroid progenitor cells; structure-activity relationship (SAR) sensitive to small changes.
Tetrahydrofuran-2-carboxylic acid-[3-(imidazo[2,1-b]thiazol-6-yl)-phenyl]-amide Tetrahydrofuran-2-carboxamide Anthelmintic Effective against endo- and ectoparasites in warm-blooded animals.
N-(4-imidazo[2,1-b]thiazol-6-ylphenyl)benzamide derivatives Varied benzamide substituents (e.g., methylsulfonylmethyl, phenoxy) Not explicitly reported Structural diversity highlights scaffold adaptability for drug discovery.

Key Comparative Insights

Pharmacological Targets
  • Sirtuin Modulation: SRT1720 and resveratrol analogs (e.g., ) target SIRT1, a NAD+-dependent deacetylase involved in metabolic regulation. The quinoxaline carboxamide in SRT1720 enhances potency but faces criticism for artifactual activation in screening assays .
  • Antiviral Activity : Coumarin derivatives () demonstrate that appending a chromen-2-one group to the imidazo[2,1-b]thiazole core shifts activity toward viral replication inhibition. This suggests the target compound’s cyclopropane group could be optimized for antiviral specificity.
  • Antiparasitic Applications : The tetrahydrofuran substituent in highlights the scaffold’s utility in antiparasitic drug design, likely due to enhanced bioavailability or target engagement.
Structure-Activity Relationships (SAR)
  • Substituent Flexibility: Small changes in the carboxamide group (e.g., cyclopropane vs. quinoxaline) or phenyl ring substituents significantly alter biological activity. For example, SRT1720’s piperazine linker improves solubility but may introduce off-target effects .
  • Core Rigidity : The imidazo[2,1-b]thiazole core’s planar structure facilitates interactions with hydrophobic binding pockets, while substituents like cyclopropane (small, rigid) or coumarin (bulky, aromatic) modulate target selectivity .
Pharmacokinetic Considerations
  • Metabolic stability varies with substituents. SRT1720’s predicted LC-MS/MS data () suggest complex metabolic pathways, whereas cyclopropane-containing analogs may exhibit improved metabolic resistance due to the ring’s stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) to construct the imidazo[2,1-b]thiazole core, followed by cyclopropane carboxamide conjugation via amide coupling. Intermediate purification can be achieved via flash column chromatography (hexane:ethyl acetate gradients), and oxidation steps (e.g., sulfide to sulfone using oxone) may improve stability .
  • Key Considerations : Monitor reaction yields using HPLC and confirm structural integrity via 1H^1H/13C^{13}C NMR and LC-MS .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Structural Analysis : Employ high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable).
  • Solubility/Stability : Assess solubility in DMSO, ethanol, and water (e.g., notes <1 mg/mL solubility in water). Use accelerated stability studies (40°C/75% RH) with HPLC monitoring .
  • Purity : Verify via HPLC (>95% purity) and elemental analysis .

Q. What primary biological targets have been identified for this compound?

  • Findings : The compound acts as a sirtuin modulator, with demonstrated anti-diabetic, anti-inflammatory, and anti-tumor activities. Sirtuin activation (e.g., SIRT1) is implicated in mitochondrial biogenesis and metabolic regulation, akin to structurally related compounds like SRT1720 .
  • Validation : Use kinase profiling assays and siRNA-mediated knockdown of SIRT1 to confirm target engagement .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in anti-tumor efficacy across cancer cell lines?

  • Methodology :

  • Genomic Profiling : Perform RNA-seq or CRISPR screens to identify resistance markers (e.g., ER stress pathway genes like CHOP or ATF4) .
  • Metabolic Profiling : Use Seahorse assays to compare mitochondrial respiration and glycolysis in responsive vs. resistant lines, as mitochondrial dysfunction is a known mechanism for related compounds .
  • In Vivo Validation : Test efficacy in patient-derived xenograft (PDX) models with matched genomic data .

Q. How does this compound induce endoplasmic reticulum (ER) stress-mediated apoptosis in glioblastoma?

  • Mechanistic Insights :

  • ER Stress Markers : Measure upregulated expression of GRP78, ATF6, and PERK via qPCR/Western blot.
  • Apoptosis Assays : Use Annexin V/PI staining and caspase-3/7 activation assays in glioblastoma cell lines (e.g., U87MG) .
  • In Vivo Relevance : Validate blood-brain barrier penetration using LC-MS quantification in murine brain tissue .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for preclinical development?

  • Methodology :

  • Metabolic Stability : Incubate with liver microsomes and identify major metabolites via LC-MS/MS.
  • PK Studies : Conduct single-dose IV/PO studies in rodents, focusing on half-life (t1/2t_{1/2}) and bioavailability.
  • Formulation : Use lipid nanoparticles or cyclodextrin complexes to enhance aqueous solubility .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s SIRT1 activation potency?

  • Root Cause : Variability may arise from assay conditions (e.g., Fluor de Lys vs. native substrates) or cell-type-specific post-translational modifications .
  • Resolution :

  • Standardized Assays : Use recombinant SIRT1 with acetylated p53 peptide substrates and NAD+^+ cofactor.
  • Negative Controls : Include SIRT1 inhibitors (e.g., EX527) and validate findings in SIRT1-knockout models .

Q. Why does the compound show differential anti-urease activity in bacterial vs. fungal pathogens?

  • Hypothesis : Structural variations in urease enzymes (e.g., Helicobacter pylori vs. Cryptococcus neoformans) may affect binding.
  • Testing : Perform molecular docking using urease crystal structures (PDB IDs: 4EP0, 1FWJ) and site-directed mutagenesis of active-site residues .

Methodological Tables

Parameter Recommended Method Reference
Synthetic Yield OptimizationPd(OAc)2_2/XPhos catalysis, 80°C, 12h
Purity ValidationHPLC (C18 column, acetonitrile/water gradient)
Target EngagementSIRT1 deacetylase activity assay (Fluor de Lys)
Mitochondrial BiogenesismtDNA quantification (qPCR), NDUFB8 Western blot

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide

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